1-Bromo-4-iodo-2-(trifluoromethoxy)benzene
CAS No.: 1187984-18-4
Cat. No.: VC2569848
Molecular Formula: C7H3BrF3IO
Molecular Weight: 366.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187984-18-4 |
|---|---|
| Molecular Formula | C7H3BrF3IO |
| Molecular Weight | 366.9 g/mol |
| IUPAC Name | 1-bromo-4-iodo-2-(trifluoromethoxy)benzene |
| Standard InChI | InChI=1S/C7H3BrF3IO/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3H |
| Standard InChI Key | RZYCOYDGYHAOSE-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1I)OC(F)(F)F)Br |
| Canonical SMILES | C1=CC(=C(C=C1I)OC(F)(F)F)Br |
Introduction
Chemical Structure and Properties
1-Bromo-4-iodo-2-(trifluoromethoxy)benzene has the molecular formula C7H3BrF3IO, with a molecular weight of approximately 366.90 g/mol. The structure consists of a benzene ring substituted with bromine at position 1, iodine at position 4, and a trifluoromethoxy group at position 2. This specific arrangement of substituents creates a unique electronic and steric environment that influences its reactivity and applications.
Physical and Chemical Properties
The compound's properties are summarized in the following table:
| Property | Value |
|---|---|
| IUPAC Name | 1-bromo-4-iodo-2-(trifluoromethoxy)benzene |
| CAS Number | 1187984-18-4 |
| Molecular Formula | C7H3BrF3IO |
| Molecular Weight | 366.90 g/mol |
| InChI | InChI=1S/C7H3BrF3IO/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3H |
| InChI Key | RZYCOYDGYHAOSE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1I)OC(F)(F)F)Br |
The presence of two halogen atoms (bromine and iodine) alongside the trifluoromethoxy group contributes to the compound's distinct chemical reactivity. These functional groups create a polarized molecule with regions of varying electron density, influencing its interactions with reagents and biological systems.
Synthesis and Preparation Methods
The synthesis of 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene typically involves multiple steps designed to introduce the specific functional groups in the correct positions on the benzene ring.
Laboratory Synthesis
One common synthetic route involves the reaction of iodobenzene with trifluoromethyl bromide to form 1,2-diiodo-4-(trifluoromethoxy)benzene as an intermediate. This intermediate then undergoes a selective bromination reaction, where one of the iodine atoms is replaced by bromine, resulting in the formation of the target compound.
The reaction conditions for this synthesis must be carefully controlled to ensure regioselectivity and high yield. Factors such as temperature, solvent choice, and catalyst selection play crucial roles in determining the success of the synthesis.
Industrial Production
In industrial settings, the synthesis of this compound follows similar reaction pathways but is optimized for larger-scale production. The process typically involves:
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Initial functionalization of the benzene ring with the trifluoromethoxy group
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Sequential halogenation to introduce bromine and iodine atoms at the desired positions
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Purification steps to ensure high purity of the final product
These industrial methods often employ specialized catalysts and reaction conditions to maximize yield while minimizing waste and byproduct formation.
Chemical Reactivity
1-Bromo-4-iodo-2-(trifluoromethoxy)benzene exhibits diverse chemical reactivity patterns, primarily due to the presence of the two halogen atoms and the trifluoromethoxy group.
Substitution Reactions
The compound readily undergoes substitution reactions, particularly at the halogen positions. The bromine and iodine atoms can be replaced with various functional groups using appropriate reagents and conditions. Nucleophilic substitution reactions can introduce groups such as amines, thiols, or other nucleophiles at these positions.
The relative reactivity of the bromine versus iodine positions follows typical halogen reactivity patterns, with iodine generally being more reactive toward nucleophilic substitution due to its weaker carbon-halogen bond.
Coupling Reactions
One of the most valuable applications of this compound is in coupling reactions. The compound can participate in various palladium-catalyzed coupling processes, including:
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Suzuki coupling - reaction with boronic acids to form carbon-carbon bonds
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Heck coupling - reaction with alkenes to create new carbon-carbon bonds
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Sonogashira coupling - reaction with terminal alkynes
These coupling reactions allow for the efficient construction of more complex molecular architectures starting from this relatively simple building block.
Oxidation and Reduction Reactions
The compound can undergo oxidation or reduction reactions that modify its functional groups. For instance, the trifluoromethoxy group can be transformed through appropriate oxidation conditions. Similarly, the halogen atoms can be reduced under specific conditions to yield differently substituted products.
Scientific Research Applications
1-Bromo-4-iodo-2-(trifluoromethoxy)benzene has found numerous applications across different scientific disciplines, with particular importance in synthetic organic chemistry and drug development.
Organic Synthesis
The compound serves as a valuable intermediate in the synthesis of complex organic molecules. Its utility in this regard stems from the following factors:
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The presence of two different halogen atoms allows for selective functionalization
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The trifluoromethoxy group imparts specific electronic and steric properties
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The compound can participate in various coupling reactions to build molecular complexity
In palladium-catalyzed reactions, the compound has proven particularly useful. It facilitates direct arylation reactions for synthesizing polyfluoroalkoxy-containing arylated heteroaromatics, which represents a cost-effective and environmentally advantageous alternative to traditional methods using bromophenols.
The compound has also been utilized in total syntheses of complex natural products, including alkaloids such as ent-conduramine A and ent-7-deoxypancratistatin. These successful applications highlight the compound's versatility in constructing complex molecular frameworks.
Pharmaceutical Chemistry
The pharmaceutical industry has significant interest in 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene due to the trifluoromethoxy group's ability to enhance biological activity. This functional group can impart:
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Increased lipophilicity, improving membrane permeability
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Enhanced metabolic stability
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Modified binding interactions with biological targets
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Improved pharmacokinetic properties
These characteristics make derivatives of this compound valuable in drug discovery efforts. The trifluoromethoxy group is increasingly being incorporated as a substituent in bioactive molecules to optimize their pharmacological properties.
Agrochemical Applications
The compound plays a crucial role in agrochemical development, particularly in the synthesis of trifluoromethylpyridine derivatives. These derivatives have become integral components in modern agrochemicals, with more than 20 new agrochemical products containing these moieties receiving ISO common names, indicating their commercial importance.
The following table summarizes the primary applications of 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene:
| Application Area | Description | Key Outcomes |
|---|---|---|
| Organic Synthesis | Used as intermediate for complex organic molecules | Successful synthesis of alkaloids and other natural products |
| Pharmaceutical Chemistry | Enhances biological activity in drug development | Increased utility in bioactive compounds with improved properties |
| Agrochemicals | Precursor for trifluoromethylpyridine derivatives | Development of over 20 new commercial agrochemical products |
| Direct Arylation | Employed in palladium-catalyzed coupling reactions | High yields with reduced environmental impact |
Research Case Studies
Several notable research studies have demonstrated the utility and applications of 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene in chemical synthesis and product development.
Synthesis of Trifluoromethylpyridine Derivatives
A significant research study focused on utilizing this compound as a precursor in the synthesis of trifluoromethylpyridine derivatives. The resulting compounds exhibited enhanced efficacy as agrochemical agents, illustrating the compound's role in improving agricultural productivity. The research demonstrated how the unique electronic properties imparted by the trifluoromethoxy group contributed to the increased potency of the final products.
Direct Arylation Methodology
Another important research direction involved the development of direct arylation methodologies using this compound. The study focused on the arylation of various heteroarenes using palladium catalysis, showcasing the effectiveness of 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene as an arylating agent. The research concluded that this approach significantly simplified the synthesis process while maintaining high yields and product purity. This methodology represents an advance in green chemistry principles by reducing the number of synthetic steps and minimizing waste generation.
Biological Activity
1-Bromo-4-iodo-2-(trifluoromethoxy)benzene exhibits several biologically relevant properties that make it valuable in pharmaceutical research and development.
Anticancer Activity
The compound's structure suggests potential anticancer activity through various mechanisms. Halogenated compounds often interact with DNA or proteins involved in cell cycle regulation. The fluorinated components, particularly the trifluoromethoxy group, have shown increased potency against cancer cell lines due to enhanced interaction with cellular targets.
Mechanisms of Biological Activity
The biological activity of 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene can be attributed to several mechanisms:
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Halogen Bonding: The presence of bromine and iodine allows for non-covalent interactions with biomolecules, potentially influencing enzyme activity or receptor binding.
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Lipophilicity: The trifluoromethoxy group increases lipophilicity, facilitating better membrane penetration and interaction with lipid bilayers.
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Reactivity with Nucleophiles: The compound can undergo nucleophilic substitution reactions, leading to the formation of more complex biologically active derivatives.
Comparison with Similar Compounds
Understanding the structural and functional differences between 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene and related compounds provides valuable insights into structure-activity relationships and potential applications.
Structural Analogs
Two notable structural analogs are:
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1-Bromo-4-(trifluoromethoxy)benzene: This compound lacks the iodine atom and consequently exhibits different reactivity patterns and applications.
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2-Bromo-4-iodo-1-(trifluoromethoxy)benzene: This isomeric compound has a different substitution pattern on the benzene ring, with the trifluoromethoxy group at position 1 rather than position 2.
Comparative Reactivity
The reactivity differences between these compounds stem primarily from the positioning of their functional groups. The specific arrangement in 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene creates a unique electronic environment that influences its participation in various chemical reactions.
For example, in coupling reactions, the relative reactivity of the halogen positions can differ between these compounds. In 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene, the iodine typically shows higher reactivity toward palladium-catalyzed couplings, while the bromine can be selectively activated under specific conditions.
Future Research Directions
Research on 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene continues to evolve, with several promising directions for future investigation:
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Development of more efficient synthetic routes to reduce waste and improve yields
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Exploration of novel applications in materials science, particularly in the development of electronic materials
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Further investigation of biological activities and potential pharmaceutical applications
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Optimization of catalytic systems for selective functionalization of the halogen positions
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Assessment of environmental impact and development of greener alternatives
These research directions reflect the ongoing importance of this compound in chemical research and industrial applications.
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